Lipophilicity (LogP) Differentiation: Balancing Membrane Permeability and Solubility
The target compound's computed XLogP3-AA of 3.9 positions it optimally between the more polar methoxy analog (LogP 3.63) and the highly lipophilic trifluoromethoxy analog (LogP 4.66) [1]. An intermediate LogP value is often correlated with a superior balance of cell permeability and aqueous solubility, reducing the risk of poor absorption or high metabolic clearance in drug discovery programs .
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 4-Bromo-1-methoxy-2-methylbenzene: 3.63; 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene: 4.66; 1-Bromo-4-(difluoromethoxy)-2-methylbenzene (regioisomer): 3.36 |
| Quantified Difference | ΔLogP vs. -OCH3 analog: +0.27; vs. -OCF3 analog: -0.76; vs. regioisomer: +0.54 |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem and ChemSrc |
Why This Matters
This LogP value differentiates the compound as a potentially superior starting point for optimizing oral bioavailability and reducing off-target binding compared to its more or less lipophilic analogs.
- [1] PubChem. (2026). 4-Bromo-1-(difluoromethoxy)-2-methylbenzene (CID 45158710). National Library of Medicine. View Source
